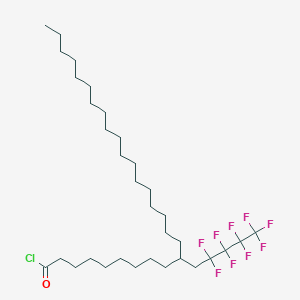
10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride: is a synthetic organic compound characterized by the presence of a long-chain fatty acid chloride and a perfluorinated alkyl group. This compound is notable for its unique chemical structure, which combines hydrophobic and hydrophilic properties, making it useful in various applications, particularly in the field of materials science and surface chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride typically involves the reaction of octacosanoic acid with thionyl chloride to form octacosanoyl chloride. This intermediate is then reacted with 2,2,3,3,4,4,5,5,5-Nonafluoropentanol under appropriate conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the acyl chloride group.
Reduction: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed:
Substitution: Formation of amides or esters depending on the nucleophile used.
Hydrolysis: Formation of octacosanoic acid.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of fluorinated surfactants and polymers. Its unique structure imparts desirable properties such as low surface energy and chemical resistance.
Biology and Medicine: Research is ongoing into the potential use of this compound in drug delivery systems due to its ability to form stable emulsions and micelles.
Industry: In the industrial sector, the compound is used in the production of coatings and materials that require hydrophobic and oleophobic properties. It is also used in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride is primarily based on its ability to interact with various molecular targets through its acyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of stable derivatives. The perfluorinated alkyl group imparts unique surface properties, making the compound useful in modifying surfaces to achieve desired hydrophobic or oleophobic characteristics.
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyloxirane
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate
Uniqueness: 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride is unique due to its combination of a long-chain fatty acid chloride and a perfluorinated alkyl group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of the acyl chloride group allows for further functionalization, enhancing its utility in chemical synthesis and materials science.
Properties
CAS No. |
185033-98-1 |
|---|---|
Molecular Formula |
C33H56ClF9O |
Molecular Weight |
675.2 g/mol |
IUPAC Name |
10-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)octacosanoyl chloride |
InChI |
InChI=1S/C33H56ClF9O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24-28(25-22-19-16-17-20-23-26-29(34)44)27-30(35,36)31(37,38)32(39,40)33(41,42)43/h28H,2-27H2,1H3 |
InChI Key |
YTHQCDQWTANXIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCC(=O)Cl)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)


![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
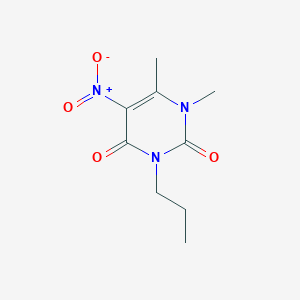
phosphanium bromide](/img/structure/B14253130.png)
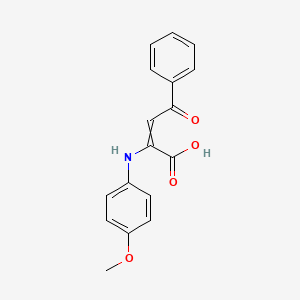
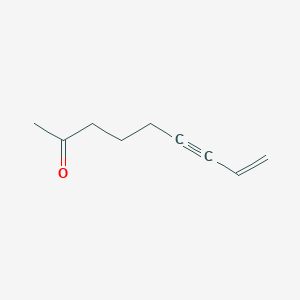
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

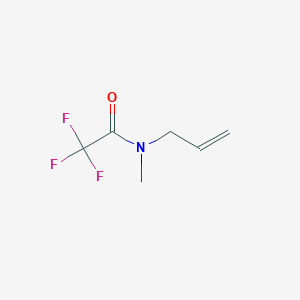
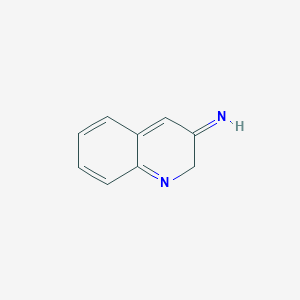
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
